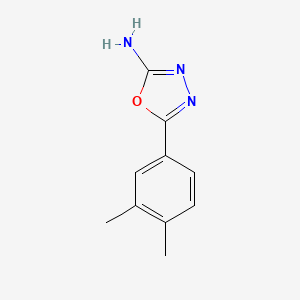![molecular formula C14H16ClF6N B1287039 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidin-hydrochlorid CAS No. 782504-63-6](/img/structure/B1287039.png)
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidin-hydrochlorid
Übersicht
Beschreibung
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H15F6N•HCl and a molecular weight of 347.73 . This compound is notable for its trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride has several scientific research applications:
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in proteomics research .
Mode of Action
The compound’s trifluoromethyl groups are known to significantly impact chemical reactivity and biological activity . The high electronegativity and large steric hindrance of the 3,5-bis (trifluoromethyl)benzyl group can influence interactions with target molecules .
Biochemical Pathways
A compound with a similar structure, 3,5-bis (trifluoromethyl)benzyl, has been used to modify a triazine-based covalent organic framework, which suppressed the diffusion of polysulfides in lithium-sulfur batteries .
Pharmacokinetics
The compound’s molecular weight is 34773 , which could influence its bioavailability.
Result of Action
A similar compound, 3,5-bis (trifluoromethyl)benzyl, has been shown to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemische Analyse
Biochemical Properties
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it has been observed to interact with dopamine receptors, influencing neurotransmitter activity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the signaling pathways associated with neurotransmission, leading to changes in cellular responses . Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
At the molecular level, 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential toxicity to specific organs or tissues.
Metabolic Pathways
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . The compound’s interaction with these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical functions.
Transport and Distribution
The transport and distribution of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it interacts with biomolecules within these specific cellular regions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride typically involves the following steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl bromide: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane.
Formation of 4-[3,5-bis(trifluoromethyl)benzyl]piperidine: The benzyl bromide intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Conversion to hydrochloride salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl azide: Similar in structure but contains an azide group instead of a piperidine ring.
3,5-Bis(trifluoromethyl)benzyl bromide: An intermediate in the synthesis of the target compound.
4-(3-Trifluoromethyl-benzyl)-piperidine: Lacks the hydrochloride salt form.
Uniqueness
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is unique due to its combination of trifluoromethyl groups and piperidine ring, which confer distinct chemical properties and biological activities .
Eigenschaften
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N.ClH/c15-13(16,17)11-6-10(5-9-1-3-21-4-2-9)7-12(8-11)14(18,19)20;/h6-9,21H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXASVFPBROLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589994 | |
| Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-63-6 | |
| Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)


![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)



![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)


